

Rezvilutamide (SHR3680) in Castration-Resistant Prostate Cancer: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Rezvilutamide	
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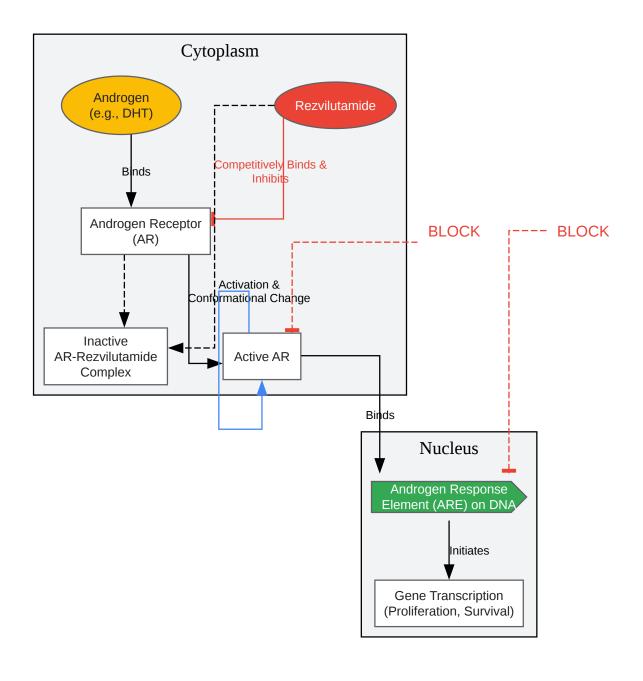
Introduction

Rezvilutamide, also known as SHR3680, is a novel, orally active, second-generation non-steroidal androgen receptor (AR) antagonist.[1] It has demonstrated potent anti-tumor activity in the context of prostate cancer. Unlike first-generation antagonists, **Rezvilutamide** acts as a full antagonist, which may offer advantages in castration-resistant prostate cancer (CRPC) where AR overexpression can lead to agonist activity with older drugs.[2] Clinical studies have established its safety and efficacy in patients with metastatic CRPC (mCRPC), positioning it as a significant compound for both clinical use and further research into AR signaling and resistance mechanisms.[3]

Mechanism of Action

Rezvilutamide exerts its therapeutic effect by competitively inhibiting the androgen receptor signaling pathway at multiple key steps. As a potent antagonist, it binds to the ligand-binding domain of the AR, directly competing with androgens like testosterone and dihydrotestosterone (DHT).[1] This binding prevents the conformational changes required for receptor activation. Consequently, **Rezvilutamide** inhibits the nuclear translocation of the AR, preventing it from binding to androgen response elements (AREs) on DNA and halting the subsequent transcription of AR target genes that drive prostate cancer cell proliferation and survival.[1]





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Caption: Mechanism of Action of **Rezvilutamide** in inhibiting the Androgen Receptor signaling pathway.

Application Notes: Preclinical Research

While detailed quantitative data from the initial preclinical characterization of **Rezvilutamide** (SHR3680) are not extensively published, reports from clinical studies consistently reference its potent preclinical anti-tumor activity against CRPC, with efficacy comparable to other second-



generation AR antagonists like enzalutamide. Preclinical studies in animal models also indicated that **Rezvilutamide** has significantly lower penetration of the blood-brain barrier compared to enzalutamide, which suggests a potentially lower risk of seizure-related side effects. In vitro, **Rezvilutamide** has been shown to effectively inhibit AR nuclear translocation and the expression of AR target genes, such as prostate-specific antigen (PSA).

Application Notes: Clinical Research in CRPC

Rezvilutamide has been evaluated in metastatic CRPC as both a monotherapy and in combination with chemotherapy, showing promising efficacy and a manageable safety profile.

Table 1: Efficacy of Rezvilutamide Monotherapy in mCRPC (Phase I/II Study - NCT02691975)

This first-in-human study enrolled mCRPC patients not previously treated with novel ARtargeted agents.



Endpoint	All Patients (N=197)	Chemotherapy- Naïve (N=115)	Post- Chemotherapy (N=82)
PSA Response Rate (≥50% decline) at Week 12	68.0%	75.7%	57.3%
Objective Response Rate (Soft Tissue Lesions)	34.4% (n=61)	43.2%	20.8%
Stabilized Bone Disease at Week 12	88.3%	Not Reported	Not Reported
Median Time to PSA Progression	36 weeks	Not Reported	Not Reported
Median Radiologic Progression-Free Survival (rPFS)	73 weeks	19.5 months	11.1 months
Data sourced from ASCO abstract and subsequent publication.			

Table 2: Efficacy of Rezvilutamide + Docetaxel in mCRPC (Phase II Study - NCT04603833)

This study evaluated **Rezvilutamide** in combination with docetaxel for chemo-naïve mCRPC patients who had progressed after abiraterone treatment.



Endpoint	Rezvilutamide 160 mg + Docetaxel (N=18)	Rezvilutamide 240 mg + Docetaxel (N=18)
PSA Response Rate at Week 12	75.0%	60.0%
Time to PSA Progression (Median)	10.5 months	14.1 months
Radiologic Progression-Free Survival (rPFS) (Median)	13.8 months	8.5 months
Data sourced from ASCO abstract.		

Table 3: Key Grade ≥3 Treatment-Related Adverse

Events (TRAEs) in CRPC Studies

Adverse Event	Phase I/II Monotherapy (All Doses, N=197)	Phase II Combination (160/240 mg Doses, N=36)
Decreased Neutrophil Count	Not Reported	Most Common
Decreased White Blood Cell Count	1.5%	Most Common
Anemia	Not Reported	Most Common
Proteinuria	1.0%	Not Reported
Hypertension	3.0%	Not Reported
Hypokalemia	1.0%	Not Reported
Data for the combination study did not provide specific percentages but listed the most common events.		

Experimental Protocols



Note: The following are generalized protocols for evaluating androgen receptor antagonists. Researchers should optimize these methods for their specific experimental conditions and cell lines when studying **Rezvilutamide**.

Protocol 1: In Vitro Cell Proliferation Assay (MTS-based)

This protocol measures the effect of **Rezvilutamide** on the viability and proliferation of CRPC cell lines (e.g., LNCaP, C4-2, 22Rv1).

- Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Preparation: Prepare a 2X serial dilution of **Rezvilutamide** in the appropriate cell culture medium. A typical concentration range might be 0.01 nM to 10 μM. Include a vehicle control (e.g., 0.1% DMSO).
- Treatment: Remove the medium from the cells and add 100 μL of the prepared
 Rezvilutamide dilutions or vehicle control to the respective wells.
- Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
- MTS Reagent Addition: Add 20 μL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
- Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the Rezvilutamide concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: AR Nuclear Translocation by Immunofluorescence

This protocol visualizes the effect of **Rezvilutamide** on androgen-stimulated AR shuttling from the cytoplasm to the nucleus.



Cell Culture: Plate CRPC cells (e.g., LNCaP) on glass coverslips in a 24-well plate. Grow
cells in a steroid-depleted medium (e.g., phenol red-free RPMI with 5% charcoal-stripped
fetal bovine serum) for 48-72 hours.

Treatment:

- \circ Pre-treat cells with the desired concentration of **Rezvilutamide** (e.g., 1 μ M) or vehicle control for 1-2 hours.
- Stimulate the cells with a synthetic androgen (e.g., 10 nM R1881) for 30-60 minutes.
 Include controls: vehicle only, R1881 only, Rezvilutamide only.
- · Fixation and Permeabilization:
 - Wash cells twice with PBS.
 - Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
- Immunostaining:
 - Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
 - Incubate with a primary antibody against AR (e.g., rabbit anti-AR) diluted in 1% BSA/PBS overnight at 4°C.
 - Wash three times with PBS.
 - Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat antirabbit) for 1 hour at room temperature in the dark.
 - Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
- Imaging and Analysis: Mount coverslips on slides and visualize using a fluorescence microscope. Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity



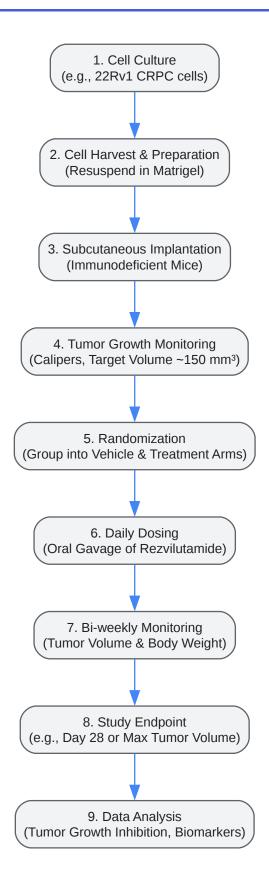
ratio to assess the degree of AR translocation.

Protocol 3: CRPC Xenograft Animal Model Study

This protocol outlines a typical workflow for assessing the in vivo efficacy of **Rezvilutamide**. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

- Cell Preparation: Harvest CRPC cells (e.g., VCaP, 22Rv1) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 10-20 million cells/mL.
- Tumor Implantation: Subcutaneously inject 100-200 μL of the cell suspension into the flank of 6-8 week old male immunodeficient mice (e.g., NOD-SCID or NSG).
- Tumor Growth and Randomization: Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width²). Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, **Rezvilutamide** at various doses).
- Treatment Administration: Administer **Rezvilutamide** or vehicle control via the appropriate route (e.g., oral gavage) at a defined schedule (e.g., once daily).
- Monitoring: Monitor tumor volumes and body weights 2-3 times per week. Observe animals for any signs of toxicity.
- Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a set duration.
- Data Analysis: Euthanize animals and excise tumors for weight measurement and downstream analysis (e.g., histology, Western blot). Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.





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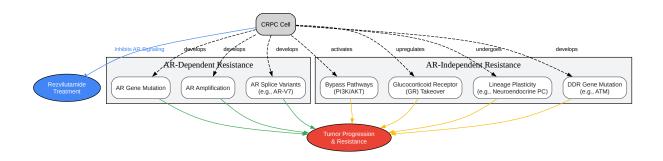
Caption: Experimental workflow for a castration-resistant prostate cancer (CRPC) xenograft study.

Mechanisms of Resistance to Rezvilutamide

Resistance to second-generation AR antagonists like **Rezvilutamide** is a significant clinical challenge. The mechanisms are complex and can be broadly categorized as AR-dependent or AR-independent.

- AR-Dependent Mechanisms:
 - AR Gene Mutations: Point mutations in the AR ligand-binding domain can alter drug binding or convert antagonists into agonists.
 - AR Amplification/Overexpression: Increased levels of the AR protein can sensitize cells to low levels of residual androgens.
 - AR Splice Variants (AR-Vs): Variants like AR-V7 lack the ligand-binding domain, making them constitutively active and unresponsive to antagonists that target this region.
- AR-Independent Mechanisms:
 - Bypass Signaling: Upregulation of alternative survival pathways (e.g., PI3K/AKT/mTOR)
 can allow cancer cells to proliferate despite AR blockade.
 - Glucocorticoid Receptor (GR) Takeover: The GR can be upregulated and assume transcriptional control of a subset of AR target genes.
 - Lineage Plasticity: Prostate adenocarcinoma cells can transdifferentiate into other phenotypes, such as neuroendocrine prostate cancer (NEPC), which do not rely on AR signaling.
 - DNA Damage Repair (DDR) Gene Mutations: A case has been reported of a patient progressing on **Rezvilutamide** who developed an ATM gene mutation, suggesting a potential role for DDR pathways in resistance.





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Caption: Overview of potential resistance mechanisms to Rezvilutamide in prostate cancer.

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